molecular formula C8H7FO2 B1295240 1-Acetoxy-3-fluorobenzene CAS No. 701-83-7

1-Acetoxy-3-fluorobenzene

Cat. No. B1295240
CAS RN: 701-83-7
M. Wt: 154.14 g/mol
InChI Key: IAWZWMGUTKRLQB-UHFFFAOYSA-N
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Description

1-Acetoxy-3-fluorobenzene is a chemical compound with the formula C8H7FO2. It is also known as Phenol, 3-fluoro-, acetate .


Synthesis Analysis

1-Acetoxy-3-fluorobenzene can be synthesized from acetyl chloride and fluorine .


Molecular Structure Analysis

The molecular structure of 1-Acetoxy-3-fluorobenzene consists of 8 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The molecular weight is 154.1384 .


Chemical Reactions Analysis

The photolability of 1-Acetoxy-3-fluorobenzene has been tested by irradiation with short-wave ultraviolet radiation .

Scientific Research Applications

Organometallic Chemistry and Catalysis Research in organometallic chemistry has identified fluorobenzenes, including derivatives similar to 1-acetoxy-3-fluorobenzene, as essential solvents and ligands for transition-metal-based catalysis. The presence of fluorine atoms alters the electronic properties of these molecules, making them weakly coordinating solvents or easily displaced ligands in metal complexes. This characteristic is exploited in organometallic reactions, including catalytic processes that require precise control over the reaction environment (Pike, Crimmin, & Chaplin, 2017).

Environmental Biodegradation The study of environmental biodegradation processes has also benefited from compounds like 1-acetoxy-3-fluorobenzene. Investigations into microbial strains capable of degrading fluorinated compounds, such as difluorobenzenes, have provided insights into potential environmental remediation strategies. These studies focus on understanding how specific bacteria can utilize fluorinated aromatics as carbon sources, leading to the development of bioremediation techniques for pollutants (Moreira, Amorim, Carvalho, & Castro, 2009).

Synthetic Organic Chemistry In synthetic organic chemistry, 1-acetoxy-3-fluorobenzene and its related compounds are pivotal in nucleophilic aromatic substitution reactions. These reactions are fundamental for introducing functional groups into aromatic systems, facilitating the synthesis of a wide array of organic materials, including pharmaceuticals and agrochemicals. The fluorine atom's unique reactivity allows for selective transformations, enabling the construction of complex molecular architectures (Manabe & Ishikawa, 2008).

Photophysical Studies The influence of fluorination on the photophysical properties of aromatic compounds is another area of interest. Studies on molecules similar to 1-acetoxy-3-fluorobenzene have shed light on how fluorination affects the absorption and emission spectra, which is crucial for designing materials with specific optical properties. This research is applicable in fields such as materials science, where the optical characteristics of materials are tailored for applications in electronics and photonics (Levitus et al., 2001).

Safety and Hazards

1-Acetoxy-3-fluorobenzene may cause respiratory irritation, serious eye damage, allergic skin reaction, and skin irritation. It is harmful if swallowed and is considered a combustible liquid .

Future Directions

Electrochemical fluorination of compounds like 1-Acetoxy-3-fluorobenzene could be a promising area of future research .

properties

IUPAC Name

(3-fluorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWZWMGUTKRLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220382
Record name 1-Acetoxy-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

701-83-7
Record name Phenol, 3-fluoro-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetoxy-3-fluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetoxy-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-fluorophenol (100 g, 0.890 mol) in methylene chloride is cooled to 0° C. to 5° C., treated with pyridine (75.0 mL, 0.930 mol), stirred for several minutes, treated dropwise with acetyl chloride (66.0 mL, 0.930 mol) while maintaining the reaction mixture temperature below 17° C., stirred at ice-bath temperature for two hours, warmed to room temperature, and poured into an ice-water mixture. The organic phase is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to obtain the title product as a yellow oil which is identified by 1H NMR spectral analysis.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
66 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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